Cas no 1443347-87-2 (Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate)
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate
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- MDL: MFCD18911438
- Inchi: 1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3
- InChI Key: HWJJDDCJTHTSTF-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)COC1=CC(F)=CC=C1Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1251501-1g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 94% | 1g |
$205 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1251501-5g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 94% | 5g |
$550 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1251501-25g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 94% | 25g |
$1505 | 2024-06-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323278-1g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 95+% | 1g |
¥560.0 | 2023-04-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323278-5g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 95+% | 5g |
¥1666.0 | 2023-04-01 | |
| Fluorochem | 400616-1g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 97.0% | 1g |
£90.00 | 2023-04-14 | |
| Fluorochem | 400616-5g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 97.0% | 5g |
£379.00 | 2023-04-14 | |
| Fluorochem | 400616-25g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 97.0% | 25g |
£1,137.00 | 2023-04-14 | |
| 1PlusChem | 1P01FC5E-1g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 94% | 1g |
$99.00 | 2024-06-20 | |
| 1PlusChem | 1P01FC5E-5g |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate |
1443347-87-2 | 94% | 5g |
$338.00 | 2024-06-20 |
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate: A Comprehensive Overview
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, with the CAS number 1443347-87-2, is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound, often referred to as Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate, is characterized by its unique structure and functional groups, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
The molecular structure of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate consists of a phenoxy group substituted with bromine and fluorine atoms, along with an ethyl ester moiety. This combination of functional groups imparts the compound with distinct chemical properties, including high reactivity and selectivity in various reactions. Recent studies have highlighted its potential as a building block in the development of novel agrochemicals and biologically active molecules.
One of the most notable applications of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is in the synthesis of herbicides. Its ability to selectively inhibit plant growth hormones has made it a key component in agricultural pest control solutions. Researchers have demonstrated that this compound can effectively target specific enzymes involved in plant metabolism, offering a sustainable alternative to traditional chemical pesticides.
In addition to its agricultural applications, Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate has shown promise in the pharmaceutical industry. Its bromine and fluorine substituents contribute to its pharmacokinetic properties, making it an ideal candidate for drug delivery systems. Recent advancements in medicinal chemistry have leveraged this compound to develop targeted therapies for chronic diseases, including cancer and inflammatory disorders.
The synthesis of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate involves a multi-step process that typically begins with the bromination of a phenol derivative. The subsequent introduction of the fluorine atom and the esterification step are critical to achieving the desired product. Modern synthetic methodologies have optimized these steps, ensuring high yields and purity levels.
From an environmental perspective, Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate has been studied for its biodegradability and ecological impact. Research indicates that under controlled conditions, this compound can undergo rapid degradation, reducing its persistence in the environment. This attribute is particularly important for its use in agrochemicals, where minimizing environmental footprint is a key consideration.
In conclusion, Ethyl 2-(1443347-87-) represents a significant advancement in organic chemistry, offering diverse applications across multiple industries. Its unique chemical properties and versatile functionality continue to drive innovation in both academic research and industrial development. As new insights emerge from ongoing studies, this compound is poised to play an even greater role in shaping the future of materials science and medicine.
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